2-(2,2-Difluoroethoxy)-3-iodopyridine
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Overview
Description
2-(2,2-Difluoroethoxy)-3-iodopyridine is a chemical compound that features a pyridine ring substituted with an iodide group at the third position and a 2,2-difluoroethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of hypervalent iodine reagents for the electrophilic 2,2-difluoroethylation of nucleophiles . The reaction conditions often involve the use of organic solvents and bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-3-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the substituents.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
Scientific Research Applications
2-(2,2-Difluoroethoxy)-3-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique properties of the compound make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-3-iodopyridine involves its interaction with molecular targets through its functional groups. The 2,2-difluoroethoxy group can act as a hydrogen bond donor or acceptor, influencing the binding affinity and specificity of the compound for its targets. The iodide group can participate in halogen bonding, further stabilizing the interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,2-Difluoroethoxy)-3-iodopyridine include:
2-(2,2-Difluoroethoxy)ethanol: A compound with similar difluoroethoxy functionality but lacking the pyridine ring and iodide group.
Uniqueness
The uniqueness of this compound lies in its combination of the pyridine ring, iodide group, and 2,2-difluoroethoxy group. This combination imparts specific chemical properties that make it valuable for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-3-iodopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2INO/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBHIDNDVYVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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